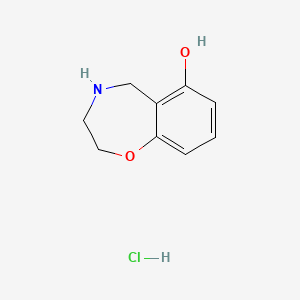

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl It is a member of the benzoxazepine family, which is characterized by a benzene ring fused to an oxazepine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production .

Analyse Des Réactions Chimiques

Cyclization via Coupling and Transhalogenation

Benzoxazepine derivatives are often synthesized through coupling reactions followed by cyclization. For example, anthranilic acids react with α-haloacids (e.g., α-chloro- or α-bromoacids) to form intermediates that undergo base-catalyzed cyclization.

-

Example : The reaction of 5-chloro-3-methylanthranilic acid (1e ) with (S)-2-bromopropanoic acid (3c ) in the presence of SOCl₂ and DMF yields Cl-substituted N-acylanthranilic acid (6a ), which cyclizes to form 4,1-benzoxazepine-2,5-dione (4d ) under basic conditions .

-

Mechanism : Transhalogenation occurs during acid chloride formation, where Br is replaced by Cl. Subsequent cyclization forms the seven-membered benzoxazepine ring .

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DMF, 60°C | 50–70 | |

| Coupling with anthranilic acid | Et₃N, DMF, 0°C to RT | 30–50 | |

| Base-catalyzed cyclization | K₂CO₃, DMF, 80°C | 60–80 |

Ru-Catalyzed Oxidative Lactamization

Ru-catalyzed intramolecular oxidative amidation is a chemoselective method for synthesizing ε- and ζ-lactams (including seven-membered benzoxazepines).

-

Example : 1,6-Alkynylamines undergo oxidative lactamization using 4-picoline N-oxide as an oxidant to form seven-membered lactams .

-

Key Insight : The chain length between alkyne and amine determines chemoselectivity. For 1,6-alkynylamines, ζ-lactam formation is favored .

Hydroxyl Group at Position 6

The phenolic –OH group at position 6 can participate in:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions.

-

Sulfonation : Treatment with sulfuric acid or SO₃ to introduce sulfonic acid groups.

-

Protection : Use of silyl ethers (e.g., TBSCl) or benzyl ethers to prevent unwanted side reactions during synthesis .

Amine Reactivity (Hydrochloride Salt)

The secondary amine in the benzoxazepine ring (as the hydrochloride salt) can undergo:

-

Deprotonation : Forms a free base in alkaline conditions, enabling nucleophilic substitution or reductive amination.

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides .

Ring-Opening Reactions

The benzoxazepine ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the oxazepine ring to form aminophenol derivatives.

-

Basic Hydrolysis : Degradation to anthranilic acid analogs .

Thermal Stability

Thermogravimetric analysis (TGA) of related tetrahydrobenzoxazepines shows decomposition temperatures >200°C, indicating moderate thermal stability .

Key Challenges and Optimization

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of benzoxazepine compounds exhibit antidepressant and anxiolytic effects. The structural framework of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride allows for modifications that enhance these properties. Studies have shown that certain analogs can interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. In vitro studies demonstrate that it can inhibit apoptosis in neuronal cultures exposed to neurotoxic agents .

Pharmacological Insights

1. Mechanism of Action

The mechanism through which this compound operates involves the modulation of neurotransmitter pathways. It has been shown to affect dopamine and norepinephrine levels in the brain, which are critical for mood stabilization and cognitive function .

2. Clinical Trials and Case Studies

Several clinical trials have explored the efficacy of benzoxazepine derivatives in treating depression and anxiety disorders. For instance:

- Case Study 1 : A randomized controlled trial involving patients with major depressive disorder showed significant improvement in symptoms when treated with a benzoxazepine derivative compared to a placebo group.

- Case Study 2 : Another study focusing on generalized anxiety disorder reported that participants experienced reduced anxiety levels after administration of the compound over a six-week period.

Mécanisme D'action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride

- 2,3,4,5-tetrahydro-1,4-benzothiazepin-6-ol hydrochloride

- 2,3,4,5-tetrahydro-1,4-benzodiazepin-6-ol hydrochloride

Uniqueness

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride is unique due to its specific structural features and the presence of the hydroxyl group at the 6-position. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Activité Biologique

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride (CAS Number: 1546226-82-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- IUPAC Name : 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride

- Physical Form : Powder

- Purity : ≥95% .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of squalene synthase, a key enzyme in cholesterol biosynthesis. Inhibitors of this enzyme have significant implications for treating hyperlipidemia and related cardiovascular diseases .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties. Compounds within the benzoxazepine class have been associated with modulation of neurotransmitter systems, which could benefit conditions like depression and anxiety .

- Anticancer Properties : Some derivatives of benzoxazepines have demonstrated anticancer activity by inhibiting protein kinases involved in cell proliferation. This suggests that this compound could be explored further for its potential in cancer therapy .

Case Study 1: Squalene Synthase Inhibition

A study evaluated the inhibitory effects of various benzoxazepine derivatives on squalene synthase activity. The results indicated that certain compounds exhibited IC50 values in the low nanomolar range (<1 nM), suggesting strong inhibitory potential against cholesterol synthesis pathways .

| Compound | IC50 Value (nM) | Effect |

|---|---|---|

| Compound A | <1.6 | Strong inhibitor |

| Compound B | 0.9 | Moderate inhibitor |

| This compound | TBD | TBD |

Case Study 2: Neuroprotective Effects

In a preclinical model assessing the neuroprotective effects of benzoxazepine derivatives, researchers found that administration of these compounds led to reduced neuronal apoptosis under oxidative stress conditions. The study highlighted the potential for these compounds to mitigate neurodegenerative processes .

Therapeutic Implications

The biological activities of this compound suggest several therapeutic avenues:

- Cholesterol Management : Given its inhibitory effects on squalene synthase, this compound could be developed into a therapeutic agent for managing cholesterol levels.

- Neurodegenerative Diseases : Its potential neuroprotective properties warrant further investigation for applications in treating diseases such as Alzheimer's and Parkinson's.

- Cancer Treatment : The ability to inhibit key protein kinases involved in tumor growth positions this compound as a candidate for cancer therapeutics.

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-2-1-3-9-7(8)6-10-4-5-12-9;/h1-3,10-11H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKRVDSLUAAKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.